5-Propylpyrimidine-2-thiol
Overview
Description
5-Propylpyrimidine-2-thiol, also known as 2-Mercapto-5-n-propylpyrimidine, is a chemical compound with the molecular formula C7H10N2S and a molar mass of 154.23 . It is used in scientific research and exhibits a wide range of applications, including pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Chemical Reactions Analysis
The known methods for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
5-Propylpyrimidine-2-thiol has a predicted density of 1.15±0.1 g/cm3, a melting point of 207-211°C, and a predicted boiling point of 237.3±23.0 °C .Scientific Research Applications
Optical Properties and Catalytic Performance
One study explored copper(i) 5-phenylpyrimidine-2-thiolate complexes, demonstrating unique optical properties and high visible light-directed catalytic performance. These complexes exhibited solvatochromic behavior, reversible luminescence switching, and high photocatalytic activity towards the aerobic oxidative hydroxylation of arylboronic acids under visible light. The study provides insight into the structural influences on luminescence and catalytic properties (Mengru Zhang et al., 2016).
Antimicrobial and Anticancer Activities
Another area of research focuses on the synthesis and evaluation of thiopyrimidine derivatives as potential antimicrobial and anticancer agents. For example, novel thiazolo[5,4-c]pyridine and thiazolo[4,5-d]pyrimidin glycosides were synthesized, displaying significant antimicrobial activity against various microorganisms. These compounds, through molecular docking studies, revealed promising antibacterial and antifungal properties, indicating their potential as therapeutic agents (A. Ghoneim et al., 2021).
Photoluminescence and Electrocatalytic Properties
Subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine showed remarkable photoluminescence and electrocatalytic properties. These nanoclusters, characterized by mass spectrometry, demonstrated dual emissions and high electrocatalytic activity in oxygen electoreduction, highlighting their potential in nanotechnology and catalysis applications (W. Wei et al., 2011).
Synthesis and Biological Activities of Thiopyrimidine Derivatives
The synthesis of 2-substituted thiopyrimidines-4-(3H)-ones and their biological activities were also explored, showing that these compounds exhibited antimicrobial activity. This research underlines the importance of thiopyrimidines in developing new therapeutic agents with potential applications in treating infectious diseases (Supaluk Prachayasittikul et al., 2011).
properties
IUPAC Name |
5-propyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGTZRDMRKBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493774 | |
Record name | 5-Propylpyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylpyrimidine-2-thiol | |
CAS RN |
52767-84-7 | |
Record name | 5-Propylpyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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